molecular formula C14H15NO4 B11858672 Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate

Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate

Cat. No.: B11858672
M. Wt: 261.27 g/mol
InChI Key: VAMAOSPNRVIXLC-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate is a chemical compound with the molecular formula C14H15NO4 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 4-hydroxy-6-methoxy-8-methylquinoline-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as a lead compound in drug discovery, particularly for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes essential for the survival and proliferation of pathogens or cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-hydroxy-6-methoxy-8-methylquinoline-3-carboxylate: Similar structure but different substitution pattern.

    Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate: Lacks the methyl group at position 6.

    Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate: Lacks the methoxy group at position 8.

Uniqueness

Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate (EHMMQC) is a compound belonging to the quinoline family, characterized by a fused benzene and pyridine structure. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of EHMMQC, supported by research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula: C14H15NO4
  • Molecular Weight: Approximately 261.28 g/mol
  • IUPAC Name: this compound
  • CAS Number: 384820-98-8

The presence of functional groups such as hydroxyl, methoxy, and ethyl ester significantly influences the compound's solubility and reactivity, enhancing its potential therapeutic applications.

Antimicrobial Properties

Research indicates that quinoline derivatives often exhibit significant antimicrobial activity. EHMMQC has been explored for its efficacy against various bacterial strains. Preliminary studies suggest that it may possess notable antibacterial properties, which could make it a candidate for developing new antimicrobial agents targeting resistant strains .

Anticancer Activity

Quinoline derivatives have been associated with anticancer effects due to their ability to interact with DNA and inhibit nucleic acid synthesis. EHMMQC's structural characteristics may enable it to exert cytotoxic effects on cancer cell lines. For instance, compounds similar to EHMMQC have shown promising results in inhibiting the growth of HepG2 liver cancer cells with IC50 values indicating moderate potency . Further research is needed to elucidate the specific mechanisms through which EHMMQC affects cancer cell viability.

The precise mechanism of action of EHMMQC remains to be fully elucidated. However, it is hypothesized that the compound may interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. The binding affinity of EHMMQC to specific biological targets is an area requiring further investigation to understand its pharmacological profile .

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study evaluating the antimicrobial efficacy of EHMMQC against several bacterial strains found that it exhibited significant inhibition at varying concentrations, indicating its potential as an effective antimicrobial agent .
  • Cytotoxicity Assay : In vitro assays demonstrated that EHMMQC could reduce cell viability in HepG2 liver cancer cells significantly, with IC50 values comparable to other known anticancer agents .
  • Inflammatory Response Modulation : Research into related quinoline derivatives has shown that they can inhibit pro-inflammatory cytokine production, suggesting that EHMMQC may similarly possess anti-inflammatory properties .

Comparative Analysis with Similar Compounds

A comparative table highlighting structural features and biological activities of compounds similar to EHMMQC is presented below:

Compound NameStructure FeaturesUnique AspectsAntimicrobial Activity
Ethyl 4-Hydroxyquinoline-3-carboxylateLacks methoxy and methyl groupsSimpler structure; potential different activityModerate
Ethyl 6-Methoxyquinoline-3-carboxylateLacks hydroxyl groupMay exhibit different solubilityLow
Ethyl 8-Methylquinoline-3-carboxylateLacks hydroxy and methoxy groupsMore hydrophobic; different interaction profilesHigh

This table illustrates how the unique combination of functional groups in EHMMQC may contribute to its distinct biological activities compared to structurally similar compounds.

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

ethyl 8-methoxy-6-methyl-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C14H15NO4/c1-4-19-14(17)10-7-15-12-9(13(10)16)5-8(2)6-11(12)18-3/h5-7H,4H2,1-3H3,(H,15,16)

InChI Key

VAMAOSPNRVIXLC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2OC)C

Origin of Product

United States

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